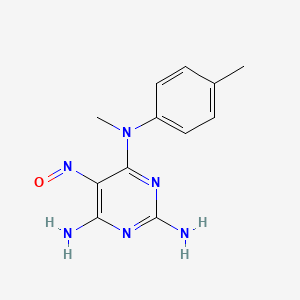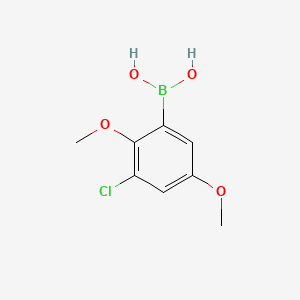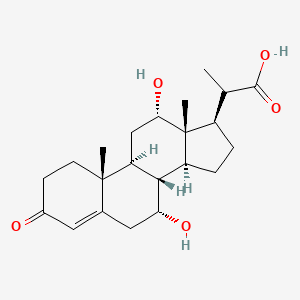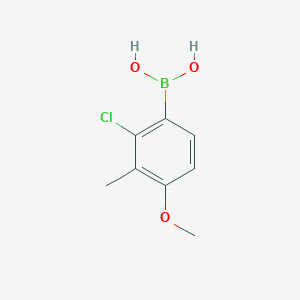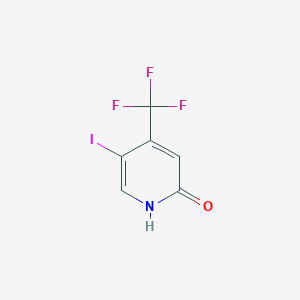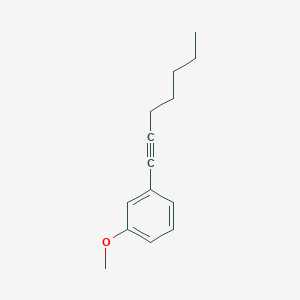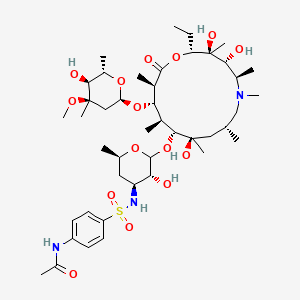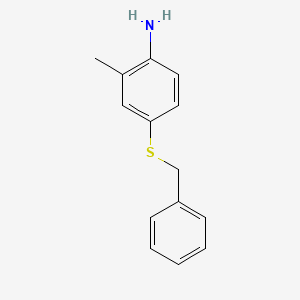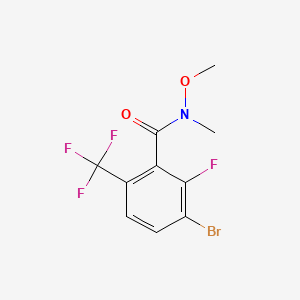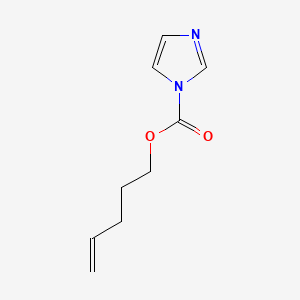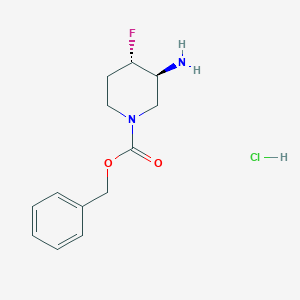![molecular formula C25H30O13 B14023491 [(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minecoside is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Veronica. It is known for its potent antioxidant and anti-inflammatory properties. The molecular formula of Minecoside is C25H30O13, and it has a molar mass of 538.5 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications, especially in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Minecoside is typically obtained through extraction from plant sources. synthetic routes have also been developed to produce this compound. The synthesis involves the combination of two primary components: mikacin and neomycin . The reaction conditions for the synthesis of Minecoside include the use of specific solvents and catalysts to facilitate the formation of the desired product. The process generally involves multiple steps, including glycosylation and esterification reactions.
Industrial Production Methods
Industrial production of Minecoside involves large-scale extraction from plant materials, followed by purification processes to isolate the compound. The extraction process typically uses solvents such as methanol or ethanol, and the purification is achieved through techniques like column chromatography and crystallization . The industrial production methods are designed to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Minecoside undergoes various chemical reactions, including:
Oxidation: Minecoside can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in Minecoside, leading to the formation of new compounds with potential therapeutic benefits.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Minecoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of Minecoside include various glycosides and esters. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Minecoside has been extensively studied for its scientific research applications, including:
Chemistry: Minecoside is used as a model compound in the study of glycosylation and esterification reactions.
Biology: In biological research, Minecoside is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Minecoside has shown promising results in preclinical studies for its anticancer properties. .
Wirkmechanismus
Minecoside exerts its effects through multiple molecular targets and pathways. It primarily acts as an inhibitor of CXC chemokine receptor 4 and signal transducer and activator of transcription 3. By decreasing the expression of CXC chemokine receptor 4 and suppressing the activation of signal transducer and activator of transcription 3, Minecoside inhibits the invasion of cancer cells and promotes apoptotic progression . This mechanism of action makes Minecoside a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Minecoside is unique among iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Picroside-I: Found in Picrorhiza scrophulariiflora, known for its hepatoprotective properties.
Picroside-II: Another iridoid glycoside from Picrorhiza scrophulariiflora, with anti-inflammatory effects.
Sweroside: Found in various plant species, known for its anti-inflammatory and hepatoprotective properties.
Compared to these compounds, Minecoside exhibits a broader range of biological activities, including potent anticancer effects, making it a unique and valuable compound in scientific research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H30O13 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/t12?,15?,17?,18?,19?,20?,21?,22?,23?,24?,25-/m1/s1 |
InChI-Schlüssel |
LRHHPZILMPIMIY-VOACHAMZSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


